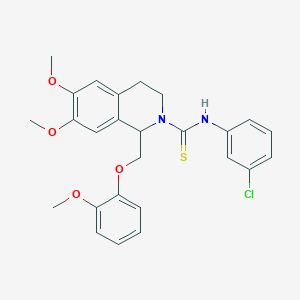![molecular formula C19H21N3O5S B14998662 methyl 5,5-dimethyl-2-({oxo[(pyridin-4-ylmethyl)amino]acetyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B14998662.png)
methyl 5,5-dimethyl-2-({oxo[(pyridin-4-ylmethyl)amino]acetyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5,5-DIMETHYL-2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}FORMAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5,5-DIMETHYL-2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}FORMAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards .
化学反应分析
Types of Reactions
METHYL 5,5-DIMETHYL-2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}FORMAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
METHYL 5,5-DIMETHYL-2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}FORMAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of METHYL 5,5-DIMETHYL-2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}FORMAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .
相似化合物的比较
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine moiety.
Nicotine: Contains a pyridine ring and exhibits biological activity.
Indole Derivatives: Share structural similarities and have diverse biological activities.
Uniqueness
METHYL 5,5-DIMETHYL-2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}FORMAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is unique due to its combination of functional groups and the thieno[2,3-c]pyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C19H21N3O5S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
methyl 5,5-dimethyl-2-[[2-oxo-2-(pyridin-4-ylmethylamino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5S/c1-19(2)8-12-13(10-27-19)28-17(14(12)18(25)26-3)22-16(24)15(23)21-9-11-4-6-20-7-5-11/h4-7H,8-10H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
BJHVLQUFUHYVFV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)OC)NC(=O)C(=O)NCC3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14998580.png)
![5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B14998597.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B14998602.png)
![2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14998611.png)

![6-cyclohexyl-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14998625.png)
![Cyclohexyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14998633.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B14998644.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14998647.png)
![9-(4-Hydroxy-3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14998648.png)
![(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B14998655.png)
![2-(benzylsulfanyl)-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998658.png)
![12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14998667.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14998670.png)
